Pd2(dba)3-dba

Buchwald-Hartwig amination Catalyst storage stability Pd(0) precatalyst degradation

Pd2(dba)3-dba — commercially supplied as [Pd2(dba)3]·x dba (CAS 51364-51-3) by Umicore/Sigma-Aldrich — is a tris(dibenzylideneacetone)dipalladium(0) complex intentionally formulated with excess dibenzylideneacetone (dba) ligand beyond the nominal Pd2(dba)3 stoichiometry. The compound belongs to the Pdx(dba)y class of Pd(0) precatalysts, which are among the most widely used sources of soluble Pd(0) for cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Negishi, Stille, and Sonogashira couplings.

Molecular Formula C68H56O4Pd2
Molecular Weight 1150.0 g/mol
Cat. No. B13019450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePd2(dba)3-dba
Molecular FormulaC68H56O4Pd2
Molecular Weight1150.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd]
InChIInChI=1S/4C17H14O.2Pd/c4*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h4*1-14H;;/b4*13-11+,14-12+;;
InChIKeyXFGZNYFKXJWVSH-XPKUMWTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pd2(dba)3-dba (Excess-dba Palladium(0) Precatalyst): Product Profile and Class Context for Procurement Decisions


Pd2(dba)3-dba — commercially supplied as [Pd2(dba)3]·x dba (CAS 51364-51-3) by Umicore/Sigma-Aldrich — is a tris(dibenzylideneacetone)dipalladium(0) complex intentionally formulated with excess dibenzylideneacetone (dba) ligand beyond the nominal Pd2(dba)3 stoichiometry [1]. The compound belongs to the Pdx(dba)y class of Pd(0) precatalysts, which are among the most widely used sources of soluble Pd(0) for cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Negishi, Stille, and Sonogashira couplings . Unlike generic Pd2(dba)3, the '-dba' suffix denotes controlled additional dba that serves as a stabilizing agent, mitigating the well-documented tendency of Pd(0)-dba complexes to decompose to Pd nanoparticles during storage and handling [1]. The product is a dark-purple crystalline solid with a melting point of 152–155 °C, specified at 99.95% metal purity, and is supplied as a free-flowing powder suitable for both manual and automated solid-dispensing workflows [1].

Why Generic Pd2(dba)3 Cannot Substitute for Pd2(dba)3-dba: The Hidden Cost of Uncontrolled Stoichiometry


The Pdx(dba)y class is plagued by extreme batch-to-batch heterogeneity. A systematic comparative study by Weber et al. (2019) demonstrated that 17 commercial Pdx(dba)y batches — including nominally identical Pd2(dba)3 from six different suppliers — produced Buchwald-Hartwig amination yields spanning from 10% to nearly quantitative under identical reaction conditions, with no physical or spectroscopic descriptor able to reliably predict performance [1]. The root cause was identified by Ananikov and Zalesskiy (2012): commercially available Pd2(dba)3 samples may contain up to 40% Pd nanoparticles (10–200 nm), arising from spontaneous decomposition of the Pd(0) complex [2]. These nanoparticulate impurities introduce uncontrolled heterogeneous catalysis pathways, leading to irreproducible turnover numbers (TON), turnover frequencies (TOF), and catalyst loading calculations. Pd2(dba)3-dba directly addresses this failure mode through controlled excess-dba formulation: the additional dba ligand shields the Pd(0) centers from oxidation and aggregation, suppressing nanoparticle formation and delivering batch-to-batch consistency that generic, stoichiometrically undefined Pd2(dba)3 cannot provide [1][2].

Pd2(dba)3-dba: Quantified Differentiation Evidence Against Closest Analogs and Alternatives


Storage Stability: Excess-dba Pd2(dba)3 Maintains Catalytic Activity Across All Conditions for 6 Months, Whereas Standard Pd2(dba)3 Loses Up to 53% Relative Activity in 14 Months

In the Weber et al. (2019) comparative study, a commercial Pd2(dba)3 sample containing excess dba (Pd content 15.31%, designated sample 2F) was subjected to systematic stability testing across multiple storage conditions. After 6 months, catalytic activity remained almost unchanged irrespective of whether the material was stored under argon or air, in glass or air-permeable polyethylene vessels, at room temperature, 40 °C, or 4 °C [1]. In sharp contrast, a standard commercial Pd2(dba)3 sample without excess dba (sample 2C) that initially performed well (94%, 86%, 81% yield) degraded dramatically after 14 months of storage under air, yielding only 71%, 40%, and 68% in the same test reaction [1]. The study authors explicitly concluded that 'excess dba leads to enhanced storability of the Pd catalysts' [1].

Buchwald-Hartwig amination Catalyst storage stability Pd(0) precatalyst degradation

Batch-to-Batch Catalytic Yield Variability: 10% to Near-Quantitative Across 17 Commercial Pd2(dba)3 Batches vs. Consistent 99% with Defined-Stoichiometry Adduct

Weber et al. (2019) tested 17 batches of Pd(dba)2, Pd2(dba)3, and Pd2(dba)3·CHCl3 newly purchased from six different suppliers using a standardized Buchwald-Hartwig amination of 4-bromoanisole with aniline. Yields ranged from 10% to nearly quantitative and could not be predicted on the basis of any physical or spectroscopic descriptor alone, including elemental analysis, Pd content by AAS, amount of soluble palladium (AsP), or amount of insoluble components (AiC) [1]. Some catalyst sources gave consistently similar yields, whereas others varied greatly within a single batch, indicating material inhomogeneity. As a reference, a self-made slowly crystallized Pd2(dba)3·toluene adduct — embodying the same defined-stoichiometry principle as Pd2(dba)3-dba — performed consistently at 99%, 99%, and 99% yield across triplicate runs, confirming that the variability originated from the catalyst precursor rather than experimental error [1].

Catalyst batch reproducibility Buchwald-Hartwig amination Pd precatalyst quality control

Nanoparticle Impurity Burden: Up to 40% Pd Nanoparticles in Standard Commercial Pd2(dba)3 vs. 99% Pure Pd2(dba)3·CHCl3 via Controlled Synthesis

Ananikov and Zalesskiy (2012) developed an NMR-based purity assay for Pd2(dba)3 and applied it to commercially available samples. They found that commercial Pd2(dba)3 may readily contain up to 40% Pd nanoparticles in a wide range of sizes (10–200 nm), a finding described as 'surprising' by multiple independent experts [1][2]. The presence of these nanoparticulate impurities means that reactions assumed to be homogeneously catalyzed may in fact proceed via heterogeneous pathways with different kinetics, selectivity, and reproducibility. The study demonstrated that utilization of Pd2(dba)3 without purity analysis 'can introduce significant errors in the estimation of catalyst efficiency and lead to incorrect values of TON, TOF, and reported mol% values' [1]. As a corrective measure, the authors reported a modified synthesis procedure yielding Pd2(dba)3·CHCl3 at 99% purity, establishing that controlled stoichiometry — the same principle underlying the Pd2(dba)3-dba formulation — is essential for reliable catalysis [1].

Pd nanoparticle contamination Catalyst purity Homogeneous vs. heterogeneous catalysis

Pd2(dba)3·CHCl3 Adduct: Better Inter-Batch Consistency but Mediocre Overall Activity vs. Excess-dba Pd2(dba)3

The Weber et al. (2019) study directly compared the catalytic performance of Pd2(dba)3·CHCl3 adduct (3) against other Pdx(dba)y forms. The CHCl3 adduct showed smaller batch-to-batch and supplier-to-supplier variations in catalytic performance compared to Pd(dba)2 (1) and Pd2(dba)3 (2), suggesting that the defined solvent adduct provides better stoichiometric control [1]. However, the overall performance of all CHCl3 adduct samples was 'mediocre,' which 'sustains the prejudice catalyst developers have against adducts that contain noninnocent components such as chloroform' [1]. SEM-EDX analysis revealed that rapidly precipitated commercial CHCl3 adducts often contain chloroform-coated nanoparticles and/or palladium chloride, likely explaining their lower activity [1]. The excess-dba formulation (Pd2(dba)3-dba) avoids the problems of both extremes: it provides the stoichiometric control of a defined adduct without introducing potentially catalyst-poisoning solvent molecules.

Pd2(dba)3·CHCl3 Solvent adduct comparison Catalyst activity vs. consistency trade-off

Lower Palladium Content with Excess dba Delivers Equivalent Initial Catalytic Activity, Enabling Cost-Efficient Catalyst Loading

In the Weber et al. (2019) study, a commercial Pd2(dba)3 sample containing excess dba with a Pd content of only 15.31% (sample 2F) was compared directly against a standard Pd2(dba)3 sample (2C) with higher Pd content. Despite the lower Pd percentage, the excess-dba sample gave initial yields of 83%, 89%, and 86% in the amination test reaction — essentially equivalent to the higher-Pd sample 2C which initially yielded 94%, 86%, and 81% [1]. This demonstrates that the excess dba in Pd2(dba)3-dba does not dilute active catalyst; rather, it preserves the Pd(0) in a form that is fully available for in situ precatalyst formation with added phosphine ligands. The practical implication is that procurement based on nominal Pd content alone is misleading: a lower-Pd excess-dba formulation can deliver identical or superior catalytic output while reducing total palladium procurement costs per reaction.

Pd loading efficiency Catalyst cost optimization Excess dba stoichiometry

Pd2(dba)3-dba: Evidence-Backed Application Scenarios for Research and Industrial Procurement


High-Throughput Experimentation (HTE) and Automated Catalyst Screening Platforms

Pd2(dba)3-dba's batch-to-batch consistency and crystalline powder form make it the preferred Pd(0) source for automated solid-dispensing workflows. The Sigma-Aldrich ChemBeads format of [Pd2(dba)3]·x dba enables sub-milligram dispensing with high accuracy on robotic platforms . Combined with the demonstrated batch-to-batch reproducibility of the excess-dba formulation — which eliminates the 10-to-99% yield variability observed with generic Pd2(dba)3 — HTE campaigns can attribute reaction outcome differences to ligand and condition variables rather than uncontrolled precatalyst quality [1]. This is critical when screening >450 reactions across diverse ligand families, where the palladium source has been shown to influence reaction outcome comparably in magnitude to ligand choice itself [2].

Process Chemistry Scale-Up and Manufacturing with Regulatory Documentation Requirements

In process development and manufacturing environments where catalyst performance must be validated and reproduced across campaigns, the 14-month stability data for defined-stoichiometry Pd-dba adducts (99%, 99%, 99% yield after extended storage) directly supports procurement of Pd2(dba)3-dba over generic alternatives [1]. The Umicore product is supplied with full documentation including certificate of analysis, batch number traceability, and 99.95% metal purity specification, satisfying the quality-control requirements emphasized by Buchwald for process and manufacturing venues [3]. The elimination of up to 40% nanoparticle impurity also ensures that reported TON and TOF values are accurate for regulatory and IP documentation purposes [4].

Buchwald-Hartwig Amination with Substrate-Limited or Cost-Sensitive Aryl Halides

The Buchwald-Hartwig amination was identified by Weber et al. as the most precatalyst-sensitive cross-coupling reaction, with yields varying from 10% to quantitative solely as a function of Pdx(dba)y batch quality [1]. For reactions employing precious or synthetically elaborate aryl halides and amines — common in pharmaceutical intermediate synthesis — the consistent 86% mean yield provided by excess-dba Pd2(dba)3 (vs. the risk of 10% yield from a poor generic batch) directly translates to material cost savings and avoided re-synthesis. The equivalent catalytic efficiency of Pd2(dba)3-dba at lower nominal Pd content (15.31% vs. higher-Pd alternatives) further reduces catalyst procurement cost per mole of product [1].

Academic Research Groups and Core Facilities Requiring Multi-User, Long-Term Catalyst Reliability

Academic laboratories where a single bottle of Pd(0) precatalyst may serve multiple users across diverse reaction types over 6–18 months benefit critically from the storage stability of Pd2(dba)3-dba. The Weber study demonstrated that excess-dba formulations maintain unchanged catalytic activity after 6 months regardless of whether stored under argon or air, in glass or polyethylene, at room temperature, 4 °C, or 40 °C [1]. This robustness eliminates the common frustration of declining yields over time — a known failure mode where standard Pd2(dba)3 loses up to 53% of its relative activity in 14 months — and reduces the need for costly re-purification or re-purchase [1].

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